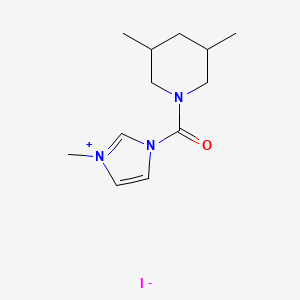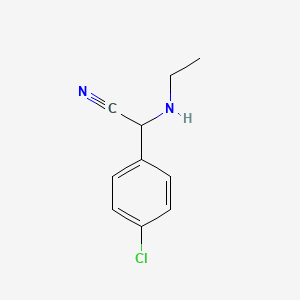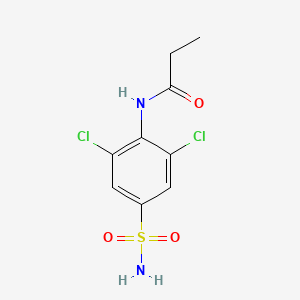
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one
Übersicht
Beschreibung
3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one is a chemical compound with the molecular formula C9H6F4O . It is used in various fields of research and development .
Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one consists of a trifluoromethyl group (CF3), a fluorophenyl group (C6H4F), and a carbonyl group (C=O), all attached to a three-carbon backbone . The presence of fluorine atoms contributes to the compound’s unique properties.Wissenschaftliche Forschungsanwendungen
Stereocontrolled Synthesis
- Stereocontrolled Access: A study by Shimizu, Sugiyama, and Fujisawa (1996) demonstrated the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a compound related to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one, in high enantiomeric purity through lipase-mediated kinetic resolution. This method facilitated the conversion into 1,1,1-trifluoro-2,3-epoxypropane and was applied in subsequent reactions as a latent form of the epoxypropane via sulfonium salt formation (Shimizu, Sugiyama, & Fujisawa, 1996).
Chroman Synthesis
- Cyclisation to Chroman: Houghton, Voyle, and Price (1980) explored the cyclisation of 3-(o-Fluorophenyl)propan-1-ol, a structurally similar compound to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one, to chroman. This was achieved either through chromium tricarbonyl complexes or by using the rhodium(III) cation, demonstrating a method for producing chromans from related structures (Houghton, Voyle, & Price, 1980).
Antimicrobial Activity
- Antimicrobial Compounds Synthesis: Nagamani et al. (2018) synthesized various novel compounds, including 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, from a base structure resembling 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. These compounds were evaluated for their antimicrobial activity, highlighting potential applications in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Spectroscopic Analysis
- Vibrational Spectroscopy and Molecular Analysis: Sert et al. (2014) conducted a study on 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone, which shares structural elements with 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. They performed experimental and theoretical vibrational spectral analysis, contributing to understanding the molecular structure and properties of similar fluorinated compounds (Sert et al., 2014).
Crystal Structures and Surface Studies
- Chalcone Derivatives Study: Salian et al. (2018) synthesized and characterized chalcone derivatives, including (2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl) phenyl] prop-2-en-1-one. They conducted crystal structure analysis and Hirshfeld surface studies, providing insights into the structural and intermolecular interactions of compounds related to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one (Salian et al., 2018).
Biotransformation Studies
- Biotransformation of Related Compounds: Schuster et al. (2010) investigated the biotransformation of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) in rabbits, a compound structurally similar to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. This study provided insights into the metabolic pathways and potential environmental impacts of such fluorinated compounds (Schuster, Bertermann, Rusch, & Dekant, 2010).
Molecular and Computational Analysis
- Molecular Structure and Computational Analysis: Najiya et al. (2014) focused on a compound, (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, related to 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one. They conducted molecular structure, FT-IR, and computational analysis, offering valuable information on the physical and chemical properties of such fluorinated compounds (Najiya et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
The pharmacokinetic properties of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a log P value of 1.75 (iLOGP), indicating moderate lipophilicity, which can affect its distribution in the body . Its water solubility is 0.221 mg/ml .
Result of Action
The molecular and cellular effects of 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one’s action are currently under investigation. As this compound is relatively new, more research is needed to fully understand its effects .
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDLSJLKYUHRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1417253.png)


![2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1417259.png)


![N-{[(3-nitrophenyl)amino]carbonyl}alanine](/img/structure/B1417265.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1417268.png)
![6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417269.png)